molecular formula C14H13F3N4 B2481658 N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine CAS No. 339103-63-8

N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine

Cat. No.: B2481658
CAS No.: 339103-63-8
M. Wt: 294.281
InChI Key: WOYPEROUMDZUEO-UHFFFAOYSA-N
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Description

N-Allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine (CAS: 339103-63-8) is a triazine derivative with the molecular formula C₁₄H₁₃F₃N₄ and a molar mass of 294.28 g/mol . Its structure features a triazine core substituted with an allyl group at the 5-amino position, a methyl group at the 6-position, and a 3-(trifluoromethyl)phenyl moiety at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the allyl group may confer reactivity for further functionalization. This compound is of interest in medicinal chemistry, particularly as a structural analog of lamotrigine-like triazines .

Properties

IUPAC Name

6-methyl-N-prop-2-enyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c1-3-7-18-12-9(2)20-21-13(19-12)10-5-4-6-11(8-10)14(15,16)17/h3-6,8H,1,7H2,2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYPEROUMDZUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the triazine ring in the presence of a base such as sodium hydride.

    Substitution with Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluoromethyl-phenyl halide reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the use of catalysts may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the allyl group may be oxidized to form an epoxide or an aldehyde.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine or tetrahydrotriazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl-phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydrotriazine or tetrahydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Allyl vs. Methyl Substitution : The allyl group in the target compound increases steric bulk compared to the methyl group in the analog from . This may enhance binding affinity in hydrophobic protein pockets or reduce metabolic clearance .
  • Core Heterocycle: Replacing the triazine ring with a benzamide (as in 3-Amino-N-benzyl-4-trifluoromethylbenzamide) reduces nitrogen content, likely decreasing hydrogen-bonding capacity and solubility .

Research Findings and Implications

  • Stability: Fluorinated triazines exhibit enhanced metabolic stability over non-fluorinated variants, as seen in USP 35 impurities with similar CF₃-phenyl motifs .
  • Structural Isomerism : Compounds with identical molecular weights but distinct cores (e.g., triazine vs. benzamide) demonstrate the critical role of heterocycles in bioactivity .

Biological Activity

N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine (CAS No. 339103-63-8) is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by an allyl group, a methyl group, and a trifluoromethyl-substituted phenyl group, positions it as a compound of interest in various fields including medicinal chemistry and biological research.

PropertyValue
Molecular FormulaC14H13F3N4
Molar Mass294.27 g/mol
CAS Number339103-63-8
PurityNLT 98%

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions and influencing various signaling pathways within cells.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays have demonstrated that it can inhibit the growth of several human tumor cell lines. For instance, a study indicated that derivatives of triazines showed significant cytotoxic effects against various cancer types, suggesting that this compound could similarly exhibit potent antitumor activity due to its structural characteristics .

Case Studies

  • Antitumor Efficacy : A study evaluated various triazine derivatives for their ability to inhibit tumor cell proliferation. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines . This suggests that modifications in the triazine structure can lead to enhanced biological activity.
  • Enzyme Inhibition : Research has shown that certain triazine derivatives can inhibit key enzymes involved in cancer metabolism. The mechanism often involves competitive inhibition where the compound mimics substrate binding sites . While direct studies on this compound are yet to be published, its structural attributes imply potential similar activities.

Comparative Analysis with Similar Compounds

The unique trifluoromethyl substitution at the 3-position of the phenyl ring distinguishes this compound from other derivatives:

Compound NameKey FeaturesBiological Activity
N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-aminesTrifluoromethyl group enhances reactivityPotential antitumor
N-allyl-6-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-5-aminesDifferent position of trifluoromethylVaried biological effects

Q & A

Q. What are the recommended synthetic routes for N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of triazine derivatives typically involves cyclocondensation of precursors such as hydrazine derivatives with nitriles or carbonyl compounds. For example, triazole and oxadiazole analogs (structurally related to the target compound) are synthesized via multi-step reactions requiring precise control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., acetic acid or piperidine) to achieve yields >70% . Optimization strategies include:

  • Reflux duration: Prolonged heating (12–24 hours) improves cyclization efficiency.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted precursors.
  • Spectroscopic monitoring: Thin-layer chromatography (TLC) and NMR track reaction progress to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify allyl, methyl, and trifluoromethyl groups. For example, the trifluoromethyl group exhibits a singlet near δ 120–125 ppm in 13^13C NMR .
  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns.
  • IR spectroscopy: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) validate functional groups.
    Contradiction resolution: Discrepancies in spectral data (e.g., unexpected splitting in 1^1H NMR) may arise from tautomerism or impurities. Comparative analysis with synthesized standards or computational modeling (e.g., DFT) resolves ambiguities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • In vitro cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. IC50_{50} values <10 µM suggest therapeutic potential .
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) measure inhibition zones.
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) quantify target engagement.

Advanced Research Questions

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Molecular docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases or receptors). The trifluoromethyl group’s electron-withdrawing properties enhance interactions with hydrophobic pockets .
  • QSAR modeling: Regression analysis correlates substituent effects (e.g., allyl vs. methyl groups) with activity. For example, bulky substituents at the 3-position may improve receptor selectivity .
  • ADMET prediction: SwissADME estimates pharmacokinetic properties (e.g., logP <5 for optimal bioavailability).

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic stability: Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the allyl group). Stabilization via fluorination or steric hindrance improves half-life .
  • Formulation optimization: Nanoencapsulation (e.g., liposomes) enhances solubility and biodistribution.
  • Pharmacodynamic markers: LC-MS/MS quantifies target engagement in plasma/tissue samples to validate mechanisms .

Q. How does the trifluoromethyl group influence molecular conformation and stability?

Methodological Answer:

  • X-ray crystallography: Reveals planar triazine rings with dihedral angles <5° between the trifluoromethylphenyl and triazine moieties, enhancing π-π stacking .
  • Thermogravimetric analysis (TGA): The trifluoromethyl group increases thermal stability (decomposition >250°C).
  • Hydrophobic interactions: Fluorine atoms enhance membrane permeability and resistance to metabolic oxidation .

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